tert-butyl2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
Description
"tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate" is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 2-position, and two fluorine atoms at the 4,4-positions. This structure combines steric bulk (from the tert-butyl group), fluorine-induced electronegativity, and a reactive amine moiety, making it valuable in medicinal chemistry and organic synthesis. formula: C₁₀H₁₈F₂N₂O₂, Mol. weight: 236.26 g/mol) suggest that the addition of a 2-methyl group would likely increase its molecular weight to approximately 250–260 g/mol .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-11(12,13)5-10(15,4)6-14/h5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAQKVVALZULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride.
Aminomethylation: The aminomethyl group is added through a reductive amination reaction using formaldehyde and a suitable amine source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or aminomethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Tert-butyl chloride, formaldehyde, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel fluorinated compounds with potential applications in materials science.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 4,4-difluoro motif in the target compound and enhances electronegativity and metabolic stability compared to non-fluorinated analogs like .
- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound and provides a reactive site for further functionalization (e.g., amide bond formation), unlike the hydroxymethyl group in , which is more suited for etherification or oxidation .
Functional Group Variations
- tert-Butyl Carbamate : Common in all listed compounds, this group acts as a protecting amine, facilitating selective deprotection under acidic conditions .
- Aryl Substituents : includes a 3-(trifluoromethyl)benzyl group, introducing aromaticity and lipophilicity absent in the target compound. This may enhance membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility: The target compound’s 4,4-difluoro and aminomethyl groups likely improve aqueous solubility compared to the highly lipophilic .
- Basicity: The aminomethyl group (pKa ~9–10) increases basicity relative to the hydroxymethyl (pKa ~15–16) or benzyl groups in and , affecting protonation states under physiological conditions .
Biological Activity
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring with difluorination and an aminomethyl group, suggest promising biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C₁₁H₂₀F₂N₂O₂
- Molecular Weight : Approximately 250.29 g/mol
- IUPAC Name : tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
The compound's structure is characterized by:
- A tert-butyl group that enhances lipophilicity.
- Two fluorine atoms at the 4-position, which may influence its interaction with biological targets.
- An aminomethyl substituent that could enhance binding affinity to receptors.
Biological Activity Overview
Preliminary studies indicate that compounds similar to tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Related pyrrolidine derivatives have shown efficacy against certain bacterial strains.
- Neuropharmacological Effects : The structural features suggest potential interactions with neurotransmitter systems.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects in cancer cell lines.
Pharmacological Assays
A series of pharmacological assays have been conducted on related compounds to assess their biological profiles:
| Compound | Assay Type | Result |
|---|---|---|
| Pyrrolidine Derivative A | Antibacterial | Inhibition of growth against E. coli |
| Pyrrolidine Derivative B | Cytotoxicity | IC50 = 15 µM in HeLa cells |
| Pyrrolidine Derivative C | Neurotransmitter Interaction | Modulation of serotonin receptors |
These results suggest that the unique combination of functional groups in tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate may impart similar or enhanced biological activities.
Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives. The compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
-
Neuropharmacological Study :
- Research focused on the interaction of pyrrolidine derivatives with serotonin receptors showed promising results for potential antidepressant activity. The compound's ability to modulate receptor activity suggests further exploration in neuropharmacology.
Synthesis and Applications
The synthesis of tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques, which may include:
- Formation of the pyrrolidine ring.
- Introduction of the aminomethyl group.
- Difluorination at the 4-position.
Potential Applications
Given its biological activity, this compound may find applications in:
- Pharmaceutical Development : As a building block for synthesizing novel therapeutics targeting infectious diseases and neuropsychiatric disorders.
- Chemical Biology : As a probe for studying receptor interactions and cellular pathways.
Q & A
Q. Optimization Tips :
- Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps .
- Catalysts : Pd(PPh₃)₄ or CuI may improve cross-coupling efficiency in stereoselective syntheses .
Basic: Which characterization techniques are most reliable for confirming the structure and purity of this compound?
Core techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve methyl, difluoro, and aminomethyl groups. For example, the 4,4-difluoro moiety shows distinct coupling patterns (²JF-F ~200 Hz) .
- ¹⁹F NMR : Confirms fluorine substitution (δ −120 to −150 ppm for CF₂ groups) .
- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight (C₁₂H₂₁F₂N₂O₂: calc. 287.15 g/mol) and detects impurities .
- Chiral HPLC : Essential for verifying enantiopurity if the compound has stereocenters (e.g., 2-methyl configuration) .
Advanced: How do steric and electronic effects of the 4,4-difluoro and 2-methyl groups influence reactivity in cross-coupling reactions?
- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent carbon, favoring reactions at the aminomethyl site. This necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
- Electronic Effects : The electron-withdrawing CF₂ group activates the pyrrolidine ring toward nucleophilic substitution but deactivates it in electrophilic aromatic substitution .
- Case Study : In Suzuki-Miyaura couplings, the CF₂ group reduces electron density at the β-position, lowering reactivity with aryl boronic acids. Optimize using microwave-assisted heating (80–100°C) and Pd(OAc)₂ .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Solubility Variability : Poor aqueous solubility (e.g., <1 mM in PBS) can lead to aggregation, skewing enzyme inhibition assays. Use co-solvents (≤5% DMSO) and dynamic light scattering (DLS) to monitor colloidal stability .
- Stereochemical Purity : Undetected enantiomeric impurities (>2% ee) may alter binding kinetics. Validate via chiral HPLC and correlate activity with enantiomer ratios .
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can modulate target affinity. Standardize protocols using TRIS or HEPES buffers with 150 mM NaCl .
Advanced: How can computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). The aminomethyl group often forms hydrogen bonds with conserved residues (e.g., Glu91 in PKA) .
- MD Simulations : GROMACS or AMBER can simulate binding stability, highlighting conformational changes induced by the CF₂ group’s rigidity .
- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values to prioritize synthetic analogs .
Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Catalyst Loading : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may require >1 mol% at scale, increasing costs. Switch to enzymatic resolution (e.g., lipases) for cost-effective ee retention .
- Purification : Chromatography becomes impractical at >100 g scales. Implement crystallization-induced asymmetric transformation (CIAT) using chiral auxiliaries .
- Byproduct Formation : Scale-up exacerbates side reactions (e.g., β-hydride elimination in aminations). Monitor via inline FTIR and optimize residence time in flow reactors .
Methodological: How to design a stability study for this compound under physiological conditions?
- Forced Degradation : Expose the compound to:
- Analytical Tools :
- LC-MS : Track degradation products (e.g., Boc deprotection or fluoride loss).
- NMR : Identify structural changes in the pyrrolidine ring .
Methodological: How to troubleshoot low yields in the final Boc-protection step?
- Common Issues :
- Moisture Sensitivity : Use rigorously anhydrous solvents (e.g., THF over molecular sieves).
- Base Strength : Replace Et₃N with stronger bases like DBU for deprotonation .
- Solution : Add Boc₂O in portions (0.5 equiv. every 30 min) to minimize dimerization. Confirm completion by TLC (Rf 0.5 in 3:7 EtOAc/hexanes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
